molecular formula C18H14N2O5 B12467687 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one

2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one

Cat. No.: B12467687
M. Wt: 338.3 g/mol
InChI Key: OUUITPBWLBBJPZ-UHFFFAOYSA-N
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Description

2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique cyclopentene ring structure substituted with methyl and nitrophenyl groups

Preparation Methods

The synthesis of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The nitrophenyl groups are introduced through nitration reactions, which involve the substitution of hydrogen atoms with nitro groups using reagents like nitric acid and sulfuric acid under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrophenyl groups can be further functionalized using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the cyclopentene ring can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making the compound useful in studying biochemical mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one can be compared with other cyclopentene derivatives and nitrophenyl-substituted compounds:

    Similar Compounds: Examples include 2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, and other nitrophenyl-substituted cyclopentenes.

    Uniqueness: The presence of both methyl and nitrophenyl groups on the cyclopentene ring gives this compound unique chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. .

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C18H14N2O5/c1-11-17(21)10-16(12-4-2-6-14(8-12)19(22)23)18(11)13-5-3-7-15(9-13)20(24)25/h2-9,16H,10H2,1H3

InChI Key

OUUITPBWLBBJPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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